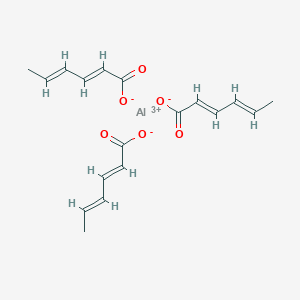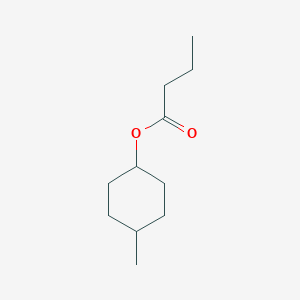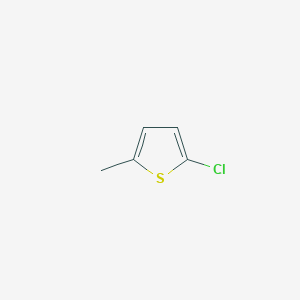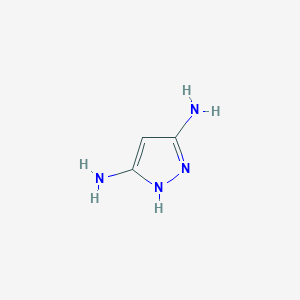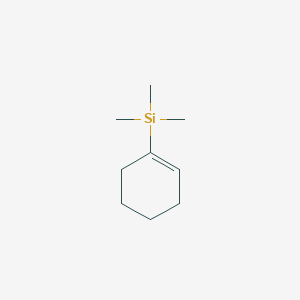
Silane, 1-cyclohexen-1-yltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 1-cyclohexen-1-yltrimethyl- is a chemical compound that belongs to the class of silanes. It is also known as cyclohexenyltrimethylsilane and is commonly used in various scientific research applications. This compound is known for its unique properties, which make it an important component in many research studies.
Applications De Recherche Scientifique
Silane, 1-cyclohexen-1-yltrimethyl- has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in various organic transformations, such as the allylic oxidation and enantioselective reduction of ketones. Additionally, it is used as a protecting group in organic synthesis.
Mécanisme D'action
The mechanism of action of Silane, 1-cyclohexen-1-yltrimethyl- is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which activates the substrate and facilitates the reaction. It is also believed that this compound can participate in various organic reactions, such as the Diels-Alder reaction and the Michael addition.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Silane, 1-cyclohexen-1-yltrimethyl-. However, it is known that this compound is not toxic and does not have any adverse effects on the human body. It is also not known to have any significant impact on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, 1-cyclohexen-1-yltrimethyl- has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in the lab. It is also easy to handle and store. However, this compound has some limitations. It is not very reactive and requires the use of a Lewis acid catalyst to facilitate the reaction. Additionally, it is not very soluble in water, which limits its use in aqueous reactions.
Orientations Futures
There are several future directions for research on Silane, 1-cyclohexen-1-yltrimethyl-. One possible direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in materials science and nanotechnology. Additionally, the mechanism of action of this compound could be further studied to gain a better understanding of its reactivity and potential applications. Finally, the use of Silane, 1-cyclohexen-1-yltrimethyl- in organic synthesis could be further explored to develop new and efficient synthetic routes for various organic compounds.
Conclusion:
Silane, 1-cyclohexen-1-yltrimethyl- is a unique and versatile compound that has a wide range of scientific research applications. Its synthesis method is well-established, and it has several advantages for lab experiments. While there is limited information available on its biochemical and physiological effects, it is not known to be toxic or have any adverse effects on the human body. Future research on this compound could lead to the development of new synthetic methods, the investigation of its potential applications in materials science and nanotechnology, and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of Silane, 1-cyclohexen-1-yltrimethyl- involves the reaction of cyclohexene with trimethylsilyl chloride in the presence of a Lewis acid catalyst. The reaction takes place at room temperature and yields the desired product in good yields. The reaction mechanism involves the formation of a cyclohexene intermediate, which reacts with trimethylsilyl chloride to form the final product.
Propriétés
Numéro CAS |
17874-17-8 |
|---|---|
Nom du produit |
Silane, 1-cyclohexen-1-yltrimethyl- |
Formule moléculaire |
C9H18Si |
Poids moléculaire |
154.32 g/mol |
Nom IUPAC |
cyclohexen-1-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 |
Clé InChI |
GCNCLIUGTVEEBJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CCCCC1 |
SMILES canonique |
C[Si](C)(C)C1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






